Séléniure de thallium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

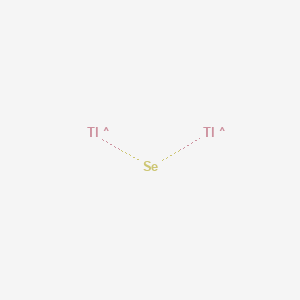

Thallium(I) selenide is a chemical compound with the molecular formula SeTl. It is a binary compound consisting of thallium and selenium.

Applications De Recherche Scientifique

Thallium(I) selenide has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of ternary compounds and as a precursor for other thallium-based materials.

Biology: Thallium-based compounds are studied for their potential biological effects and interactions.

Medicine: Thallium(I) selenide is explored for its potential use in medical imaging and radiation therapy.

Industry: It is used in radiation detection, thermoelectric devices, and photocells due to its unique electrical properties .

Mécanisme D'action

Target of Action

Thallium selenide (TlSe) is a compound with unique properties that make it a subject of interest in various fields, particularly in the realm of nanotechnology . It’s primarily targeted for its potential applications in spintronics , where it can be used as a topological insulator (TI). TIs are materials that behave as insulators in their interior but whose surface contains conducting states .

Mode of Action

Thallium selenide interacts with its targets through its unique electronic and structural properties. It’s predicted to be a layered TI with weak interlayer coupling, which means it can be exfoliated easily . The evolution of its topological states can be driven by doping with indium (In) atoms or applying lateral strains .

Biochemical Pathways

It’s known that selenium is an essential micronutrient in diverse organisms and is incorporated into proteins and nucleic acids via selenocysteine and 2-selenouridine, respectively .

Result of Action

The result of thallium selenide’s action is primarily observed at the nanoscale. For instance, it’s used in the growth of nanowires, which exhibit exciting optical and electrical properties . These nanowires have high transparency and a photocurrent several orders of magnitude better than thin film and bulk materials .

Action Environment

The action of thallium selenide can be influenced by various environmental factors. For instance, its ability to form nanowires can be affected by the melt undercooling conditions . Additionally, the formation of ternary compounds in the Tl2Se-GeSe2 system has been observed, indicating that the compound’s action can be influenced by the presence of other elements .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Thallium(I) selenide can be synthesized through various methods. One common method involves the direct combination of elemental thallium and selenium at elevated temperatures. The reaction typically occurs in a sealed tube to prevent the escape of volatile components. The reaction can be represented as:

Tl+Se→TlSe

Industrial Production Methods: In industrial settings, thallium(I) selenide can be produced through electroplating techniques. Thallium targets are electroplated and then subjected to high-temperature reactions with selenium to form the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions: Thallium(I) selenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: Thallium(I) selenide can be oxidized to form thallium(III) selenide.

Reduction: It can be reduced back to elemental thallium and selenium under specific conditions.

Substitution: Thallium(I) selenide can participate in substitution reactions with other halides or chalcogenides.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen or other strong oxidizing agents can be used for oxidation reactions.

Reducing Agents: Hydrogen or other reducing agents can facilitate reduction reactions.

Substitution Reagents: Halides or other chalcogenides can be used in substitution reactions.

Major Products:

Oxidation: Thallium(III) selenide.

Reduction: Elemental thallium and selenium.

Substitution: Various thallium halides or chalcogenides

Comparaison Avec Des Composés Similaires

Thallium(I) selenide can be compared with other similar compounds such as thallium(I) telluride, thallium(I) sulfide, and thallium(I) iodide.

Thallium(I) Telluride: Similar in structure but has different electrical and optical properties.

Thallium(I) Sulfide: Known for its use in infrared detectors.

Thallium(I) Iodide: Used in high-energy radiation detection.

Uniqueness: Thallium(I) selenide is unique due to its specific combination of electrical conductivity and sensitivity to radiation, making it highly suitable for specialized applications in radiation detection and thermoelectric technology .

Propriétés

Numéro CAS |

15572-25-5 |

|---|---|

Formule moléculaire |

SeTl2 |

Poids moléculaire |

487.74 g/mol |

Nom IUPAC |

selenium(2-);thallium(1+) |

InChI |

InChI=1S/Se.2Tl/q-2;2*+1 |

Clé InChI |

KLNGSAIQZVCZLH-UHFFFAOYSA-N |

SMILES |

[Se].[Tl].[Tl] |

SMILES canonique |

[Se-2].[Tl+].[Tl+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(9S,10R,11R)-10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol](/img/structure/B1144744.png)